(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid
Overview
Description
(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid is a complex organic compound that combines a piperazine derivative with a furan ring and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone typically involves the reaction of 4-cycloheptylpiperazine with furan-2-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The resulting intermediate is then reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Piperazine derivatives with various substituents.
Scientific Research Applications
(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The furan ring and piperazine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone: Unique due to its combination of a piperazine ring with a furan moiety.
Furan derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring but lack the piperazine component.
Piperazine derivatives: Compounds such as 1-benzylpiperazine have the piperazine ring but lack the furan moiety.
Uniqueness
The uniqueness of (4-Cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone lies in its dual functionality, combining the properties of both furan and piperazine derivatives. This combination enhances its potential as a versatile intermediate in organic synthesis and its bioactivity in medicinal chemistry.
Properties
IUPAC Name |
(4-cycloheptylpiperazin-1-yl)-(furan-2-yl)methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.C2H2O4/c19-16(15-8-5-13-20-15)18-11-9-17(10-12-18)14-6-3-1-2-4-7-14;3-1(4)2(5)6/h5,8,13-14H,1-4,6-7,9-12H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJIMFMQLLQRGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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